molecular formula C19H16ClF3O4 B1443345 Flufenoxystrobin CAS No. 918162-02-4

Flufenoxystrobin

Cat. No. B1443345
M. Wt: 400.8 g/mol
InChI Key: MBHXIQDIVCJZTD-RVDMUPIBSA-N
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Description

Flufenoxystrobin is an enoate ester that is the methyl ester of (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoic acid . It is a fungicide active against various fungal infections including downy mildew, blight, powdery mildew, and rice blast .


Synthesis Analysis

Flufenoxystrobin was synthesized utilizing intermediate derivatization methods (IDM). The compounds were identified by 1H and 19F nuclear magnetic resonance (NMR), IR, and elemental analysis .


Molecular Structure Analysis

The molecular formula of Flufenoxystrobin is C19H16ClF3O4 . Its average mass is 400.776 Da and its monoisotopic mass is 400.068909 Da .


Chemical Reactions Analysis

The electron-withdrawing group NO2 on the 4 position on the right phenyl ring plays a unique role in enhancing the fungicidal activity .


Physical And Chemical Properties Analysis

Flufenoxystrobin is a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a methyl ester, and a methoxyacrylate strobilurin antifungal agent .

Scientific Research Applications

Fungicide

  • Application : Flufenoxystrobin is used as a fungicide to control diseases caused by fungi in various crops. It exhibits excellent fungicidal activity against Erysiphe graminis .
  • Results : The use of Flufenoxystrobin has been shown to effectively control diseases caused by Erysiphe graminis, thereby improving the health and yield of the crops .

Acaricide

  • Application : In addition to its fungicidal properties, Flufenoxystrobin also has acaricidal properties. It has been found to have moderately high acaricidal activity against Tetranychus cinnabarinus .
  • Results : The use of Flufenoxystrobin as an acaricide can help to control populations of Tetranychus cinnabarinus, thereby reducing damage to crops and improving yield .

Fluorine-containing Agrochemical

  • Application : Flufenoxystrobin is a fluorine-containing agrochemical. The introduction of fluorine into a bioactive molecule can dramatically modify its physico-chemical properties, such as acidity, lipophilicity, and stability . These modifications usually enhance the biological activity by affecting parameters, such as binding to target receptors or enzymes and transporting bioactive molecules from the point of application to the target site, as well as preventing metabolic deactivation .
  • Method of Application : Flufenoxystrobin is synthesized by alkylation of 2-chloro-4-(trifluoromethyl)phenol with an intermediate . The specific method of synthesis can vary depending on the desired properties of the final product.
  • Results : The use of fluorine-containing agrochemicals such as Flufenoxystrobin can lead to more effective and efficient pest control, thereby improving crop health and yield .

Development of Novel Pesticides

  • Application : Flufenoxystrobin is part of the development of novel pesticides in the 21st century . It is classified as a QoI (quinone outside inhibitors) fungicide .
  • Results : The use of novel pesticides like Flufenoxystrobin can help to control a variety of pests, thereby reducing damage to crops and improving yield .

Fluorine-containing Building Blocks

  • Application : Flufenoxystrobin is a fluorine-containing agrochemical. The introduction of fluorine into a bioactive molecule can dramatically modify its physico-chemical properties, such as acidity, lipophilicity, and stability . These modifications usually enhance the biological activity by affecting parameters, such as binding to target receptors or enzymes and transporting bioactive molecules from the point of application to the target site, as well as preventing metabolic deactivation .
  • Method of Application : Flufenoxystrobin is synthesized by alkylation of 2-chloro-4-(trifluoromethyl)phenol with an intermediate . The specific method of synthesis can vary depending on the desired properties of the final product.
  • Results : The use of fluorine-containing agrochemicals such as Flufenoxystrobin can lead to more effective and efficient pest control, thereby improving crop health and yield .

Development of Novel Pesticides

  • Application : Flufenoxystrobin is part of the development of novel pesticides in the 21st century . It is classified as a QoI (quinone outside inhibitors) fungicide .
  • Results : The use of novel pesticides like Flufenoxystrobin can help to control a variety of pests, thereby reducing damage to crops and improving yield .

Future Directions

The intensive/large-scale application of strobilurins in agricultural fields has increased contamination of the surrounding soil/water environments. Strobilurin toxicity may result in ecosystem imbalance and food-web disruption . Therefore, the removal of strobilurins from ecosystems has received much attention . Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues .

properties

IUPAC Name

methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXIQDIVCJZTD-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flufenoxystrobin

CAS RN

918162-02-4
Record name Flufenoxystrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUFENOXYSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
L Li, M Li, H Chi, J Yang, Z Li, C Liu - Journal of Fluorine Chemistry, 2016 - Elsevier
To discover new strobilurin analogues with high activity, a series of new fluorine-containing strobilurin derivatives were synthesized utilizing intermediate derivatization methods (IDM). …
Number of citations: 16 www.sciencedirect.com
Y Yang, Z Tan, R Zhang - Agricultural Science & Technology, 2016 - search.proquest.com
[Objective] This study was conducted to determine the toxicity of 26 fungicides against Oidium heveae and the synergistic effects of their binary mixtures.[Method] The sensitivity of O. …
Number of citations: 1 search.proquest.com
Q Wang, H Song, Q Wang - Chinese Chemical Letters, 2022 - Elsevier
… Flufenoxystrobin exhibits excellent fungicidal activity against Erysiphe graminis and moderately high acaricidal activity against Tetranychus cinnabarinus [28]. Flufenoxystrobin is …
Number of citations: 43 www.sciencedirect.com
N Umetsu, Y Shirai - Journal of Pesticide Science, 2020 - jstage.jst.go.jp
General trends and strategies for novel pesticides are summarized. Global pesticide sales and pesticide discovery research are also briefly reviewed. At least 105 chemical pesticides …
Number of citations: 225 www.jstage.jst.go.jp
C Lamberth - Bioactive carboxylic compound classes …, 2016 - Wiley Online Library
Almost all commercialized strobilurin fungicides belong to the subclasses of methoxyacrylates, such as azoxystrobin; methoxyiminoacetates, such as kresoxim‐methyl; …
Number of citations: 12 onlinelibrary.wiley.com
A Leadbeater - Plant Protection Science, 2015 - old-aj.cz
The use of chemical fungicides to control plant diseases is an integral component of crop management. Although fungicides have been used to good effect in agriculture since the 1940s…
Number of citations: 58 www.old-aj.cz
C UK - Fungicides., 2015 - cabdirect.org
Fungicides. Cookies on CAB Direct Like most websites we use cookies. This is to ensure that we give you the best experience possible. Continuing to use www.cabdirect.org means …
Number of citations: 2 www.cabdirect.org
J Zhang, SD Fernando - Microorganisms, 2023 - mdpi.com
… Enoxastrobin, fenaminstrobin, flufenoxystrobin, and pyrametostrobin also showed a strong affinity toward WT cytochrome b but did not bind or bound weakly to G143A-mutated …
Number of citations: 7 www.mdpi.com
M Hoppé, OF Hueter, A Bywater, P Wege, P Maienfisch - Chimia, 2016 - chimia.ch
Malaria is a vector-borne and life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes. The vector control …
Number of citations: 19 chimia.ch
J Zhang - 2023 - oaktrust.library.tamu.edu
… picoxystrobin, flufenoxystrobin and metyltetraprole did not bind to the double-mutated … flufenoxystrobin and fenamidone had higher binding affinity than the rest of fungicides, which …
Number of citations: 0 oaktrust.library.tamu.edu

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